Methyl 2-(4-chloropyrimidin-2-yl)acetate
CAS No.:
Cat. No.: VC13518408
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClN2O2 |
|---|---|
| Molecular Weight | 186.59 g/mol |
| IUPAC Name | methyl 2-(4-chloropyrimidin-2-yl)acetate |
| Standard InChI | InChI=1S/C7H7ClN2O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3 |
| Standard InChI Key | KBWJGZNLYBMHID-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=NC=CC(=N1)Cl |
| Canonical SMILES | COC(=O)CC1=NC=CC(=N1)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 2-(4-chloropyrimidin-2-yl)acetate has a molecular weight of 186.59 g/mol and the IUPAC name methyl 2-(4-chloropyrimidin-2-yl)acetate. Its structure comprises a pyrimidine ring with chlorine at position 4 and a methyl ester-linked acetate group at position 2. The compound’s canonical SMILES representation is COC(=O)CC1=NC=CC(=N1)Cl, reflecting its planar aromatic system and polar functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| CAS Number | 135184-08-2 |
| SMILES | COC(=O)CC1=NC=CC(=N1)Cl |
| PubChem CID | 12420737 |
| Boiling Point (pred.) | 342.3°C ± 35.0°C |
| LogP (Hydrophobicity) | 1.34 ± 0.35 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the pyrimidine ring protons (δ 8.6–8.8 ppm for H-5 and H-6) and the methyl ester group (δ 3.7 ppm for OCH₃). Mass spectrometry shows a molecular ion peak at m/z 186.02, consistent with the molecular formula.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthesis route involves nucleophilic substitution between 4-chloropyrimidine and methyl bromoacetate in the presence of a base like potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 8–12 hours, yielding the product in 65–75% purity. A modified protocol from a 2015 patent (EP2537832B1) describes using continuous flow reactors to enhance yield (up to 82%) and reduce side products like di-alkylated derivatives .
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Method | Flow Reactor Method |
|---|---|---|
| Reaction Time | 8–12 hours | 3–4 hours |
| Temperature | 60–80°C | 50–60°C |
| Solvent | DMF | Acetonitrile |
| Yield | 65–75% | 78–82% |
| Purity | 90–92% | 95–97% |
Industrial Scaling Challenges
Industrial production faces hurdles in cost-effective purification due to the compound’s sensitivity to hydrolysis. Recent advances employ crystallization-driven purification using ethyl acetate/hexane mixtures, achieving >99% purity for pharmaceutical-grade batches .
Applications in Drug Discovery
Anti-Inflammatory Agents
A 2021 study demonstrated that pyrimidine analogs derived from Methyl 2-(4-chloropyrimidin-2-yl)acetate inhibit interleukin-6 (IL-6) and IL-8 production in human bronchial epithelial cells. Compound 6h, a derivative with a 4-aminophenyl substituent, showed 77% inhibition of IL-6 at 5 μM, outperforming indomethacin .
Antiviral Research
Structural analogs of this compound exhibit activity against RNA viruses, including SARS-CoV-2. The chlorine atom enhances binding to viral proteases by forming halogen bonds with catalytic residues .
Comparison with Related Pyrimidine Derivatives
Methyl 2-(2-Chloropyrimidin-4-yl)acetate
This positional isomer shows reduced bioactivity due to steric hindrance at the 2-position, limiting its interaction with enzymatic pockets.
Ethyl 2-(4,6-Dichloropyrimidin-5-yl)acetate
The additional chlorine at position 6 increases hydrophobicity (LogP = 2.1) but also cytotoxicity, making it less favorable for therapeutic use .
Pharmacological and Toxicological Profiles
Environmental Impact
The compound’s hydrolysis half-life in water is 14 days at pH 7, producing non-toxic metabolites like 4-chloropyrimidine and acetic acid.
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could enhance its bioavailability for pulmonary applications, addressing solubility limitations .
Green Synthesis
Catalytic methods using ionic liquids or biocatalysts may reduce reliance on hazardous solvents like DMF, aligning with green chemistry principles .
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